molecular formula C9H7ClN2S B7723856 1-(3-chlorophenyl)imidazole-2-thiol

1-(3-chlorophenyl)imidazole-2-thiol

Cat. No.: B7723856
M. Wt: 210.68 g/mol
InChI Key: QEXPSALLWMDPFX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)imidazole-2-thiol is a substituted imidazole derivative featuring a thiol (-SH) group at position 2 and a 3-chlorophenyl substituent at position 1. Imidazole-based compounds are critical in medicinal chemistry due to their diverse pharmacological applications, including anthelmintic, antifungal, and anti-inflammatory effects .

Properties

IUPAC Name

1-(3-chlorophenyl)imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPSALLWMDPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)imidazole-2-thiol typically involves the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chlorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)imidazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical processes. These interactions contribute to the compound’s biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Imidazole Derivatives

Compound Name Molar Mass (g/mol) Substituents Key Properties Reference
1-(3-Chlorophenyl)imidazole-2-thiol* ~227.7 (estimated) 3-Cl-C6H4, -SH Estimated high lipophilicity -
1-(3-Fluorophenyl)-imidazole-2-thiol 194.23 3-F-C6H4, -SH Mp: 162°C; Irritant
1-(3-Aminophenyl)-imidazole-2-thiol HCl 227.72 3-NH2-C6H4, -SH Hydrochloride salt form
1-(3-Chloro-2-methylphenyl)-5-phenyl... 300.81 3-Cl-2-Me-C6H3, Ph, -SH Density: 1.36 g/cm³

Key Findings

  • Halogen Effects : Chlorine’s larger atomic radius and lower electronegativity than fluorine may enhance hydrophobic interactions in target binding.
  • Core Rigidity : Benzimidazoles () outperform imidazoles in anthelmintic applications due to structural rigidity.

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